TAS6417

描述

吉伐替尼是一种口服给药的、有差异的、不可逆的表皮生长因子受体抑制剂。 它主要用于治疗具有表皮生长因子受体外显子 20 插入突变的非小细胞肺癌患者 . 该化合物选择性地靶向表达表皮生长因子受体外显子 20 插入突变的细胞,同时保留表达野生型表皮生长因子受体的细胞 .

准备方法

合成路线和反应条件

吉伐替尼的合成涉及到一种新的吡咯并嘧啶骨架的构建,这增强了它对表皮生长因子受体外显子 20 插入突变的选择性 . 具体的合成路线和反应条件是专有的,没有公开披露。 据悉,合成过程涉及多个有机反应步骤,包括亲核取代和环化反应 .

工业生产方法

吉伐替尼的工业生产可能涉及大规模有机合成技术,以确保高纯度和高收率。 该过程将包括严格的质量控制措施,以保持化合物的功效和安全性 .

化学反应分析

反应类型

吉伐替尼会发生各种化学反应,包括:

氧化: 这种反应可以改变分子内的官能团,可能改变它的活性。

还原: 这种反应可以还原特定的官能团,影响化合物的稳定性和反应性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种用于取代反应的亲核试剂 . 这些反应的条件通常包括受控的温度和pH值,以确保预期的结果 .

主要生成物

这些反应产生的主要产物取决于所用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而取代反应可能会产生各种取代的吡咯并嘧啶衍生物 .

科学研究应用

Key Features of TAS6417

- Target Specificity : Primarily targets exon 20 insertion mutations in EGFR.

- Covalent Bonding : Forms a covalent bond with specific cysteine residues in the EGFR structure.

- Inhibition Profile : Exhibits a more potent inhibitory effect on mutant forms of EGFR compared to wild-type forms .

Efficacy in Preclinical Models

Research has demonstrated that this compound shows significant anti-tumor activity in various preclinical models. In vitro studies using Ba/F3 cells expressing different EGFR mutations revealed that this compound effectively inhibited cell viability and induced apoptosis through caspase activation. Furthermore, in vivo studies using patient-derived xenograft models indicated substantial tumor regression and improved survival rates .

Summary of Preclinical Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Ba/F3 cells with EGFR mutations | Potent inhibition of cell viability |

| In Vivo | Patient-derived xenograft models | Significant tumor regression and survival benefit |

Clinical Trials

This compound is currently undergoing clinical evaluation to assess its efficacy and safety profile in patients with NSCLC harboring EGFR exon 20 insertion mutations. Early results from ongoing trials indicate promising outcomes, with a favorable tolerability profile compared to other treatments like osimertinib and poziotinib .

Clinical Trial Insights

- Patient Population : Focused on individuals with NSCLC exhibiting exon 20 insertions.

- Outcomes : Preliminary data suggests enhanced anti-tumor activity and manageable side effects.

Case Studies

Several case studies have been documented that highlight the real-world application of this compound in treating patients with resistant NSCLC. One notable case involved a patient who had previously failed multiple lines of therapy but showed significant tumor reduction following treatment with this compound. This underscores the potential of this compound as a viable option for patients who do not respond to conventional therapies .

Notable Case Study Details

| Patient ID | Prior Treatments | Response to this compound | Observations |

|---|---|---|---|

| Patient A | Multiple TKIs | Significant tumor reduction | Improved quality of life reported |

作用机制

相似化合物的比较

生物活性

TAS6417, also known as CLN-081, is a novel covalent inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. It has garnered attention due to its selective efficacy against a wide range of EGFR mutations, particularly in non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical findings, and potential therapeutic applications.

This compound functions as a pan-mutation-selective EGFR tyrosine kinase inhibitor . Unlike first and second-generation EGFR TKIs, which primarily target specific mutations, this compound is designed to inhibit various clinically relevant EGFR mutations, including:

- Common mutations : Exon 19 deletions and L858R.

- Resistance mutations : EGFR T790M.

- Less common mutations : G719X, L861Q, and S768I.

- Exon 20 insertions : Notably, it has shown efficacy against exon 20 insertion mutations that are typically resistant to other TKIs .

The compound's selectivity is demonstrated through its favorable selectivity index, indicating a broader therapeutic window compared to existing treatments like osimertinib and poziotinib .

Preclinical Studies

Preclinical evaluations of this compound have utilized various models to assess its efficacy:

- Cell Lines : Studies involving genetically engineered cell lines expressing specific EGFR mutations have shown that this compound effectively inhibits cell proliferation. For instance, in Ba/F3 cells transduced with EGFR exon 20 insertions, this compound displayed significant inhibitory activity with lower IC50 values compared to other TKIs .

- Xenograft Models : Murine xenograft models further corroborated the compound's effectiveness against tumors driven by multiple EGFR mutations. In these models, this compound demonstrated robust antitumor activity .

Clinical Findings

The clinical profile of this compound has been explored in early-phase trials. Key findings include:

- Safety Profile : Initial clinical trials reported manageable adverse effects. Common treatment-related adverse events (TRAEs) included grade 2 skin rashes and grade 3 diarrhea at higher doses (150 mg BID). Notably, no severe TRAEs were observed in lower dose cohorts .

- Efficacy : Preliminary results indicated partial responses in several patients with advanced NSCLC harboring various EGFR mutations. As of the last data cut-off, some patients exhibited stable disease or partial responses after treatment with this compound .

Case Study 1: Patient with T790M Mutation

A patient with an advanced NSCLC harboring the T790M mutation was treated with this compound after progression on first-line therapy. The patient achieved a partial response lasting over six months, highlighting the potential of this compound as a second-line treatment option for resistant cases.

Case Study 2: Patient with Exon 20 Insertion

Another patient with an exon 20 insertion mutation experienced disease stabilization after receiving this compound. This case underscores the drug's ability to target challenging mutations that are often resistant to conventional therapies.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other EGFR TKIs based on preclinical studies:

| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Poziotinib IC50 (nM) |

|---|---|---|---|

| Exon 19 Deletion | 10 | 25 | 30 |

| L858R | 5 | 15 | 20 |

| T790M | 8 | >100 | >100 |

| Exon 20 Insertion | 15 | >100 | >100 |

属性

IUPAC Name |

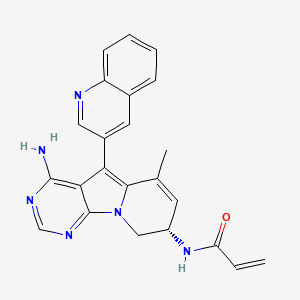

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCYPWYURWOKST-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1661854-97-2 | |

| Record name | Zipalertinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIPALERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。